![molecular formula C17H22ClN5O3 B5588718 8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)
8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multi-step chemical processes. These processes include cycloaddition reactions, cyclocondensation, and modifications of various functional groups to achieve the desired spiro compounds. These methods provide a basis for synthesizing a wide range of derivatives by altering substituents to enhance specific properties or biological activities (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives typically involves a spiro configuration combining a five-membered and a six-membered ring. This unique structure contributes to the compound's chemical properties and biological activities. Advanced techniques such as X-ray crystallography are often used to elucidate the exact structure and confirm the stereochemistry of these compounds (Wang et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including ring transformations and cycloadditions, which allow for the introduction of different functional groups and the synthesis of a wide range of derivatives. The chemical properties, such as reactivity and stability, are influenced by the spiro structure and the nature of the substituents attached to the core framework (Kirschke et al., 1994).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, of these compounds can vary significantly depending on the specific substituents and the overall molecular structure. These properties are essential for understanding the compound's behavior in different environments and for the development of pharmaceutical formulations (Georgiadis, 1986).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are crucial for the compound's applications in chemical synthesis and drug development. The unique spiro structure and the presence of different functional groups contribute to the rich chemistry of these compounds, allowing for their use in various chemical transformations and as potential therapeutic agents (Fritch & Krajewski, 2010).
Applications De Recherche Scientifique
Synthesis and Antihypertensive Activity
The synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with structural similarities to the compound , have shown significant potential in antihypertensive activity. These compounds have been tested as mixed alpha- and beta-adrenergic receptor blockers, demonstrating specific interactions with alpha-adrenoceptors which contribute to their blood pressure-lowering effects. Notably, certain derivatives have shown promise as alpha 2-adrenoceptor antagonists, indicating their potential utility in managing hypertension (Caroon et al., 1981).
Anticancer and Antidiabetic Developments
Research into spirothiazolidines analogs, which share a core structural motif with the compound of interest, has highlighted their potential in treating cancer and diabetes. These studies have identified compounds with significant anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, some derivatives have shown to be potent inhibitors of alpha-amylase and alpha-glucosidase, suggesting their potential as antidiabetic agents. This highlights the versatility of the spiro[4.5]decane framework in therapeutic drug development (Flefel et al., 2019).
ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists
In the search for non-peptide agonists for the ORL1 receptor, compounds based on the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been discovered and optimized, demonstrating high affinity and selectivity. These findings contribute to the understanding of ORL1 receptor interactions and offer a foundation for developing novel treatments for pain and other conditions mediated by this receptor (Röver et al., 2000).
Antifungal Agents and Chitin Synthase Inhibitors
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their inhibitory activities against chitin synthase, a key enzyme in fungal cell wall synthesis. These compounds have shown promising antifungal activities, highlighting the potential of diazaspiro[4.5]decan-1-one derivatives as novel antifungal agents and chitin synthase inhibitors, offering a new avenue for antifungal drug development (Li et al., 2019).
Propriétés
IUPAC Name |
8-[[5-chloro-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)pyrazol-4-yl]methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O3/c1-11-8-13(20-26-11)14-12(15(18)22(3)19-14)9-23-6-4-17(5-7-23)10-21(2)16(24)25-17/h8H,4-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSANXPDCCZGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN(C(=C2CN3CCC4(CC3)CN(C(=O)O4)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.